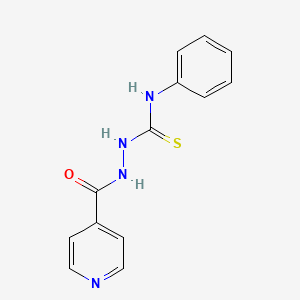

N'-phényl-2-isonicotinoylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a chemical compound with the molecular formula C13H12N4OS. It is known for its unique structure, which includes both isonicotinoyl and phenylhydrazinecarbothioamide groups.

Applications De Recherche Scientifique

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or other appropriate methods .

Industrial Production Methods

While specific industrial production methods for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mécanisme D'action

The mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-isonicotinoyl-N-phenylhydrazinecarbothioamide include other isonicotinic acid hydrazide derivatives and phenylhydrazinecarbothioamide derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

What sets 2-isonicotinoyl-N-phenylhydrazinecarbothioamide apart is its unique combination of isonicotinoyl and phenylhydrazinecarbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Activité Biologique

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (C13H12N4OS) is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include isonicotinoyl and phenylhydrazinecarbothioamide moieties. Recent studies have highlighted its promising biological activities, including antimicrobial and anticancer properties.

Synthesis and Properties

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF). The reaction conditions are crucial for optimizing yield and purity, often involving recrystallization for purification .

Antimicrobial Activity

Research has demonstrated that 2-isonicotinoyl-N-phenylhydrazinecarbothioamide exhibits notable antimicrobial properties. A study reported that derivatives synthesized from this compound showed varying degrees of antimicrobial activity against several bacterial strains. The results indicated that most derivatives displayed good to moderate activity, suggesting that modifications to the structure could enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Level | Target Organisms |

|---|---|---|

| Compound 1 | Good | E. coli, S. aureus |

| Compound 2 | Moderate | P. aeruginosa |

| Compound 3 | Poor | C. albicans |

Anticancer Properties

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those associated with the inhibition of certain enzymes critical for cancer cell survival .

The biological activity of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is believed to stem from its ability to interact with various molecular targets within cells. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes essential for microbial growth or cancer cell viability. Further studies are necessary to elucidate these mechanisms in detail .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several derivatives against common pathogens, revealing that modifications to the hydrazine moiety significantly impacted activity levels.

- Anticancer Activity Assessment : In vitro tests on human cancer cell lines demonstrated that treatment with 2-isonicotinoyl-N-phenylhydrazinecarbothioamide resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls.

Propriétés

IUPAC Name |

1-phenyl-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQICJHJBGISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-50-3 |

Source

|

| Record name | NSC37545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How does 2-isonicotinoyl-N-phenylhydrazinecarbothioamide interact with the mild steel surface to inhibit corrosion?

A1: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (IPC) acts as a corrosion inhibitor by adsorbing onto the mild steel surface, forming a protective layer that hinders the corrosive attack of hydrochloric acid. This adsorption is primarily driven by the donation of electron pairs from the IPC molecule's highest occupied molecular orbital (HOMO) to the iron atoms on the steel surface []. The IPC molecule's lowest unoccupied molecular orbital (LUMO) also plays a role by accepting electrons from the iron atoms, further strengthening the adsorption [].

Q2: What is the structural characterization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide?

A2: While a complete spectroscopic characterization is not provided in the provided research, some structural information is available:

- Molecular Formula: C13H12N4OS [, ]

- Description: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative. []

- Crystal Structure: Research indicates that the molecule can crystallize with dimethylformamide, forming a hemisolvate with four hydrazine molecules and two solvent molecules in the asymmetric unit []. The dihedral angles between the pyridine and phenyl rings within the hydrazine molecules vary, suggesting conformational flexibility [].

Q3: How effective is 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a corrosion inhibitor?

A3: Experimental measurements demonstrate that IPC is a highly effective corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions. The research highlights an impressive inhibition efficiency of 96.3% at an optimal concentration of 5 mM []. This efficiency was determined using weight loss measurements, which directly assess the extent of metal loss due to corrosion [].

Q4: What computational chemistry methods were employed to study 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, and what insights were gained?

A4: Density Functional Theory (DFT) calculations were performed to investigate the adsorption behavior of IPC on the mild steel surface. These calculations provided insights into:

- Adsorption Sites: DFT helped identify the preferred sites on the IPC molecule for interaction with iron atoms on the steel surface [].

- Electronic Properties: The calculations determined the HOMO and LUMO energies of the IPC molecule, elucidating its electron donating and accepting abilities during adsorption [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.